molecular formula C17H14N2OS B12449520 2-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

2-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B12449520
M. Wt: 294.4 g/mol
InChI Key: RDJMMDYRUBMLRL-UHFFFAOYSA-N
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Description

2-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 2-methylbenzoyl chloride with 4-phenyl-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

2-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to the disruption of cellular processes. The thiazole ring’s ability to participate in electron delocalization and form stable complexes with metal ions can also contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-phenylthiazole
  • N-(4-phenyl-1,3-thiazol-2-yl)benzamide
  • 4-Phenyl-1,3-thiazole-2-amine

Uniqueness

2-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2-methyl and 4-phenyl groups on the thiazole ring enhances its stability and reactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C17H14N2OS/c1-12-7-5-6-10-14(12)16(20)19-17-18-15(11-21-17)13-8-3-2-4-9-13/h2-11H,1H3,(H,18,19,20)

InChI Key

RDJMMDYRUBMLRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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